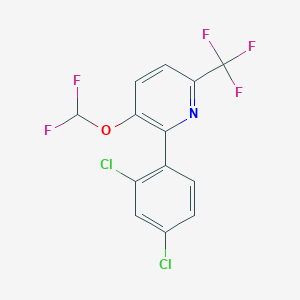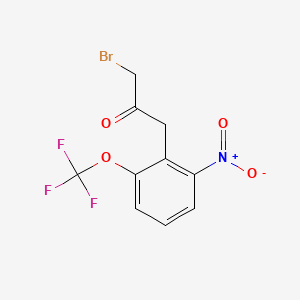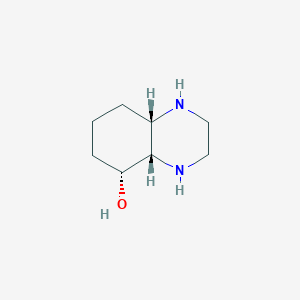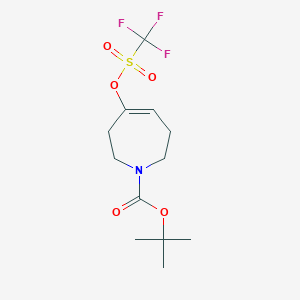
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the difluoromethylsulfonamido group adds to its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid typically involves the introduction of the difluoromethylsulfonamido group onto a thiazole ring. One common method involves the reaction of a thiazole derivative with a difluoromethylsulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
化学反応の分析
Types of Reactions
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with reduced functional groups .
科学的研究の応用
2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonamido group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
- 2-((Trifluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid
- 2-((Chloromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-((Difluoromethylsulfonamido)methyl)-4-methylthiazole-5-carboxylic acid has unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability and reactivity, making it more suitable for various applications. Additionally, the difluoromethyl group can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability .
特性
分子式 |
C7H8F2N2O4S2 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
2-[(difluoromethylsulfonylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O4S2/c1-3-5(6(12)13)16-4(11-3)2-10-17(14,15)7(8)9/h7,10H,2H2,1H3,(H,12,13) |
InChIキー |
PVDVFEGRFJXEEF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)CNS(=O)(=O)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)





![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)



